molecular formula C11H8O2 B1303687 6-Hydroxy-2-naphthaldehyde CAS No. 78119-82-1

6-Hydroxy-2-naphthaldehyde

Cat. No. B1303687
CAS RN: 78119-82-1
M. Wt: 172.18 g/mol
InChI Key: PRYNJOJHKYNLIS-UHFFFAOYSA-N
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Patent
US05482968

Procedure details

Step a) N-Butyllithium (35.9 mL, 89.7 mmol) was added dropwise to a cold (-78° C.) solution of 6-bromo-2-naphthol (20.0 g, 89.7 mmol) in THF (200 mL). After stirring for 10 minutes, tertbutyllithium (52.76 mL, 89.7 mmol) was added dropwise. The mixture was stirred for 30 min at -78° C, and two hours at -20° C. Then, hexamethylphosphoramide (15.6 mL, 89.7 mmol) was added to the reaction mixture. After stirring for 20 minutes. N,N-dimethylformamide (6.94 mL, 89.7 mmol) was added dropwise. The mixture was allowed to come to room temperature, stirred for 1 hour, and quenched with aqueous ammonium chloride. The mixture was poured into water, acidified with 2N HCL and extracted with EtOAc. The organic extracts were dried over MgSO4. Evaporation and purification by flash chromatography (hexane/EtOAc 3/1 ), gave a yellow solid (12.5 g, 81% yield, m.p. 173°-174 ° C.).
Quantity
35.9 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
52.76 mL
Type
reactant
Reaction Step Two
Quantity
15.6 mL
Type
reactant
Reaction Step Three
Quantity
6.94 mL
Type
reactant
Reaction Step Four
Name
Yield
81%

Identifiers

REACTION_CXSMILES
[Li+].CCC[CH2-].Br[C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[CH:13]=[C:12]([OH:17])[CH:11]=[CH:10]2.C([Li])(C)(C)C.CN(C)P(N(C)C)(N(C)C)=O.CN(C)[CH:36]=[O:37]>C1COCC1>[OH:17][C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([CH:36]=[O:37])[CH:16]=[CH:15]2 |f:0.1|

Inputs

Step One
Name
Quantity
35.9 mL
Type
reactant
Smiles
[Li+].CCC[CH2-]
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=C2C=CC(=CC2=CC1)O
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
52.76 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Three
Name
Quantity
15.6 mL
Type
reactant
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Step Four
Name
Quantity
6.94 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 min at -78° C
Duration
30 min
CUSTOM
Type
CUSTOM
Details
two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at -20° C
STIRRING
Type
STIRRING
Details
After stirring for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
to come to room temperature
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched with aqueous ammonium chloride
ADDITION
Type
ADDITION
Details
The mixture was poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation and purification by flash chromatography (hexane/EtOAc 3/1 )

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC=1C=C2C=CC(=CC2=CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.